B261

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

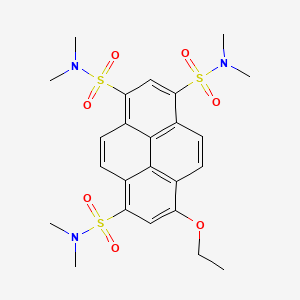

IUPAC Name |

8-ethoxy-1-N,1-N,3-N,3-N,6-N,6-N-hexamethylpyrene-1,3,6-trisulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H29N3O7S3/c1-8-34-19-13-20(35(28,29)25(2)3)16-11-12-18-22(37(32,33)27(6)7)14-21(36(30,31)26(4)5)17-10-9-15(19)23(16)24(17)18/h9-14H,8H2,1-7H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZZBMLCMOOSUCTA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC(=C2C=CC3=C(C=C(C4=C3C2=C1C=C4)S(=O)(=O)N(C)C)S(=O)(=O)N(C)C)S(=O)(=O)N(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H29N3O7S3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10401524 | |

| Record name | 8-Ethoxypyrene-1,3,6-tris(dimethylsulfonamide) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10401524 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

567.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

127070-69-3 | |

| Record name | 8-Ethoxypyrene-1,3,6-tris(dimethylsulfonamide) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10401524 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Technical Guide to the Characteristics of Microbacterium esteraromaticum B261

Disclaimer: Limited publicly available data exists for the specific strain Microbacterium esteraromaticum B261. Therefore, this guide synthesizes information from various characterized strains of Microbacterium esteraromaticum to provide a comprehensive overview of the species' characteristics. Data presented here should be considered representative of the species, and not exclusively of strain this compound unless otherwise specified.

Introduction

Microbacterium esteraromaticum is a Gram-positive, rod-shaped bacterium belonging to the phylum Actinomycetota.[1] First described as "Bacterium esteraromaticum" by Omelianski in 1923, it has undergone several taxonomic reclassifications.[1][2][3][4][5] This bacterium is noted for its diverse metabolic capabilities, including the degradation of environmental pollutants and the production of enzymes with applications in the pharmaceutical industry. Strain this compound is held in the Belarusian Collection of Non-pathogenic Microorganisms.

Morphological and Physiological Characteristics

M. esteraromaticum is characterized by its rod shape and Gram-positive cell wall.[1] The species is generally mesophilic, with optimal growth temperatures around 30°C.[1][4] The G+C content of its DNA is typically between 69.3 and 69.7 mol%.[1][4]

Table 1: General Characteristics of Microbacterium esteraromaticum

| Characteristic | Description |

| Gram Stain | Positive |

| Shape | Rod-shaped |

| Optimal Growth Temperature | 30°C |

| DNA G+C Content | 69.3 - 69.7 mol% |

Metabolic Capabilities and Enzymatic Activities

Microbacterium esteraromaticum exhibits a wide range of metabolic activities, making it a subject of interest for various biotechnological applications. These include the biodegradation of plastics and the enzymatic transformation of complex molecules.

Biodegradation of Plastics

Certain strains of M. esteraromaticum have demonstrated the ability to degrade synthetic polymers. For instance, strain SW3 can utilize polystyrene (PS) and polyethylene (PE) as its sole carbon source.[6] This degradation is facilitated by the secretion of enzymes such as manganese peroxidase and lipase.[6]

Table 2: Plastic Biodegradation by Microbacterium esteraromaticum SW3

| Parameter | Value |

| Substrate | Polystyrene (PS) or Polyethylene (PE) |

| Optimal Growth Temperature | 35°C |

| Optimal pH | 6.3 |

| PS Degradation Rate (21 days) | 13.17% |

| PE Degradation Rate (21 days) | 5.39% |

Enzymatic Biotransformation of Ginsenosides

M. esteraromaticum is a source of valuable enzymes, such as β-glucosidase, which can be used for the biotransformation of ginsenosides.[7][8][9] These transformations are significant as they can convert major ginsenosides into minor, more pharmacologically active forms like Compound K and 20(S)-Rg3.[7][8][9]

Table 3: Ginsenoside Biotransformation by Recombinant β-glucosidases from M. esteraromaticum

| Enzyme | Substrate | Product | Molar Conversion Yield | Reaction Time |

| Bgp3 | Ginsenoside Rb1 | Compound K | 77% | 60 min |

| Bgp1 | Ginsenoside Rb1 | 20(S)-Rg3 | Not specified | 6 hours |

Potential Applications

The unique metabolic and enzymatic characteristics of M. esteraromaticum open up possibilities for its use in various industrial and environmental applications.

Bioremediation

The ability of strains like SW3 to degrade plastics suggests a potential role for M. esteraromaticum in the bioremediation of plastic-contaminated environments.[6] The bacterium breaks down these complex polymers into simpler, less harmful compounds.[6]

Pharmaceutical and Nutraceutical Industries

The enzymatic capabilities of M. esteraromaticum, particularly in the biotransformation of ginsenosides, are highly relevant to the pharmaceutical and nutraceutical industries.[7][8][9][10] The production of more bioactive ginsenosides can lead to the development of novel therapeutic agents and health supplements.

Agriculture

Some strains of M. esteraromaticum have shown nematicidal activity, indicating their potential use as biocontrol agents in agriculture to protect crops from parasitic nematodes.[11][12]

Experimental Protocols

Protocol for Plastic Biodegradation Assay (based on M. esteraromaticum SW3)

-

Preparation of Mineral Salt Medium (MM): Prepare a basal mineral salt medium. The exact composition should be optimized but typically contains sources of nitrogen, phosphorus, and essential trace elements.

-

Inoculum Preparation: Culture M. esteraromaticum SW3 in a suitable growth medium (e.g., Luria-Bertani broth) to obtain a sufficient cell density.

-

Biodegradation Setup:

-

Add 2% (w/v) of either polystyrene or polyethylene film to flasks containing the sterile MM.

-

Inoculate the flasks with the prepared bacterial culture.

-

Incubate the flasks at 35°C with shaking for 21 days.

-

-

Analysis:

-

After the incubation period, carefully remove the plastic films.

-

Wash the films to remove any attached biomass.

-

Dry the films to a constant weight.

-

The degradation rate is calculated based on the weight loss of the plastic films.

-

Further analysis of the degradation products can be performed using techniques like Gas Chromatography-Mass Spectrometry (GC-MS).[6]

-

Protocol for Enzymatic Biotransformation of Ginsenoside Rb1 (based on recombinant Bgp3)

-

Enzyme and Substrate Preparation:

-

Purify the recombinant β-glucosidase (Bgp3) from the expression host (e.g., E. coli).

-

Prepare a solution of Ginsenoside Rb1 (1.0 mg/mL) in 20 mM sodium phosphate buffer (pH 7.0).

-

-

Enzymatic Reaction:

-

Add the purified Bgp3 enzyme to the ginsenoside solution to a final concentration of 0.1 mg/mL.

-

Incubate the reaction mixture at 40°C for 60 minutes.

-

-

Analysis of Products:

Visualizations

Signaling Pathways and Workflows

References

- 1. Microbacterium esteraromaticum - Wikipedia [en.wikipedia.org]

- 2. Germ AI | Microbacterium esteraromaticum [germai.app]

- 3. Species: Microbacterium esteraromaticum [lpsn.dsmz.de]

- 4. gbif.org [gbif.org]

- 5. Taxonomy browser Taxonomy Browser (Microbacterium esteraromaticum) [ncbi.nlm.nih.gov]

- 6. Biodegradation of polystyrene and polyethylene by Microbacterium esteraromaticum SW3 isolated from soil - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. uclab.khu.ac.kr [uclab.khu.ac.kr]

- 8. Enzymatic biotransformation of ginsenoside Rb1 to 20(S)-Rg3 by recombinant β-glucosidase from Microbacterium esteraromaticum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Bioconversion, Pharmacokinetics, and Therapeutic Mechanisms of Ginsenoside Compound K and Its Analogues for Treating Metabolic Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 11. EP3209132B1 - Bacteria with nematicidal activity and the ability to promote plant growth - Google Patents [patents.google.com]

- 12. WO2020127364A1 - Microbacterium esteraromaticum strain, composition comprising the same, and uses thereof - Google Patents [patents.google.com]

The Terrestrial Niche of Microbacterium esteraromaticum B261: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the natural habitat of Microbacterium esteraromaticum B261, a strain with significant biotechnological potential. Drawing from available data, this document outlines the known environmental reservoirs of the species, with a specific focus on the isolation source of strain this compound. It further details relevant experimental protocols and presents key data in a structured format for ease of reference and comparison.

Natural Habitat and Isolation Source of Strain this compound

Microbacterium esteraromaticum is a versatile bacterium found in a wide range of terrestrial and aquatic environments. The species is known for its metabolic diversity, enabling it to thrive in various ecological niches.

The specific strain, This compound , was isolated from a soil sample in Tajikistan in 1964 [1]. It is cataloged under the accession number BIM B-261 in the Belarusian Collection of Non-pathogenic Microorganisms[1][2]. While detailed characterization of the original soil environment is not extensively documented, the terrestrial origin of this compound aligns with the broader understanding of the genus Microbacterium, which is commonly found in soils[3].

Members of the Microbacterium genus are frequently isolated from diverse soil types, including:

-

Agricultural Soil : Strains have been identified in cultivated lands, suggesting a role in the plant rhizosphere and nutrient cycling. A nematicidal strain, B24 (CECT9167), was isolated from agricultural soil in Spain[4].

-

Contaminated Environments : The species demonstrates remarkable resilience and degradative capabilities, having been isolated from hydrocarbon-contaminated soils and wastewater[1][5][6]. This highlights their potential for bioremediation.

-

Specialized Niches : Strains have also been found in more unique environments, such as the gut of a Red-crowned Crane, indicating their adaptability to symbiotic or commensal lifestyles[7].

The isolation of this compound from a general soil environment suggests its adaptation to a competitive microbial community and fluctuating environmental conditions typical of terrestrial ecosystems.

Quantitative Data Summary

The following tables summarize the key quantitative data available for Microbacterium esteraromaticum, providing a comparative overview of the characteristics of strain this compound and the species in general.

| Parameter | Value (Strain this compound) | Reference |

| Optimal Cultivation Temp. | 28–30°C | [1] |

| Recommended Culture Medium | Meat Peptone Agar (MPA) | [1] |

| Parameter | Value (Species Level) | Reference |

| G+C Content | 69.3 to 69.7 mol% | [8][9][10] |

| Optimal Growth Temperature | ~30°C | [8][10] |

| Gram Stain | Positive | [8] |

| Morphology | Rod-shaped | [8] |

Experimental Protocols

General Protocol for Isolation of Microbacterium from Soil

While the specific protocol for the isolation of strain this compound in 1964 is not detailed in the available literature, a general methodology for isolating Microbacterium species from soil can be outlined as follows. This workflow is based on standard microbiological techniques.

References

- 1. mbio.bas-net.by [mbio.bas-net.by]

- 2. Microbacterium esteraromaticum BIM B-261 [mbio.bas-net.by]

- 3. researchgate.net [researchgate.net]

- 4. WO2020127364A1 - Microbacterium esteraromaticum strain, composition comprising the same, and uses thereof - Google Patents [patents.google.com]

- 5. Isolation and characterization of multi-drug-resistant Microbacterium esteraromaticum bacteriophage: assessment of antibacterial efficacy and genomic insights - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. gbif.org [gbif.org]

- 8. Microbacterium esteraromaticum - Wikipedia [en.wikipedia.org]

- 9. gbif.org [gbif.org]

- 10. Microbacterium esteraromaticum [medbox.iiab.me]

A Technical Guide to the Growth and Survival Mechanisms of Microbacterium esteraromaticum

Disclaimer: No specific data for a strain designated B261 of Microbacterium esteraromaticum is available in the reviewed scientific literature. The following guide is based on published research on other strains of Microbacterium esteraromaticum and the general characteristics of the Microbacterium genus.

This technical guide provides an in-depth overview of the known growth and survival mechanisms of Microbacterium esteraromaticum, a Gram-positive, rod-shaped bacterium belonging to the phylum Actinomycetota.[1] This document is intended for researchers, scientists, and drug development professionals interested in the physiology and adaptability of this bacterial species.

Growth Characteristics

Microbacterium esteraromaticum is a mesophilic and obligately aerobic organism, with optimal growth observed at 30°C.[1][2] Strains of this species have been isolated from diverse environments, including soil, human clinical specimens, and wastewater treatment facilities, highlighting their metabolic versatility.[2][3][4]

Table 1: Quantitative Growth and Tolerance Data for various Microbacterium strains

| Parameter | Strain | Value/Range | Reference |

| Optimal Growth Temperature | M. esteraromaticum (general) | 30°C | [1] |

| Optimal Growth Temperature | M. esteraromaticum SW3 | 35°C | [5] |

| Optimal pH | M. esteraromaticum SW3 | 6.3 | [5] |

| pH Tolerance Range | M. resistens MZT7 | 5.0–11.0 | [6] |

| Temperature Tolerance Range | M. resistens MZT7 | 20–40°C | [6] |

| Salinity Tolerance | M. resistens MZT7 | up to 8% | [6] |

| Polystyrene Degradation Rate | M. esteraromaticum SW3 | 13.17% in 21 days | [5] |

| Polyethylene Degradation Rate | M. esteraromaticum SW3 | 5.39% in 21 days | [5] |

Survival Mechanisms

Members of the genus Microbacterium are known for their ability to survive in harsh and nutrient-limited environments. Their survival strategies are multifaceted, involving metabolic adaptations and stress response systems.

2.1. Nutrient Limitation

Under nutrient-deprived conditions, microorganisms employ various strategies to persist. These include entering a state of near-zero growth to minimize energy expenditure and the activation of pathways for producing secondary metabolites that may aid in competition or survival.[7] A common response to nutrient starvation is an increase in the expression of high-affinity transport systems to scavenge for available nutrients.[8] Some bacteria also undergo plasmolysis, a process where the cytoplasm contracts and detaches from the cell wall, which has been shown to be essential for starvation survival.[9]

2.2. Environmental Stress Response

Microbacterium species possess genetic machinery to counteract various environmental stresses. For instance, the genome of Microbacterium resistens MZT7 contains at least 29 genes associated with responses to pH fluctuations, cold/heat shock, and osmotic stress.[6] These genes encode for proteins such as cold shock proteins (CspA), heat shock proteins (DnaJ/DnaK, ClpB), and osmotic stress proteins (OsmC).[6] The ability to produce osmolytes is another key survival strategy, as demonstrated in Microbacterium species from high-altitude deserts.[10]

2.3. Metabolic Versatility

The survival of M. esteraromaticum is also attributed to its broad metabolic capabilities. Various strains can degrade complex organic compounds, including plastics like polystyrene and polyethylene, and aromatic hydrocarbons.[3][5][11][12] This metabolic diversity allows them to utilize a wide range of substrates as carbon and energy sources, which is advantageous in nutrient-poor environments.

Signaling Pathways

While specific signaling pathways for Microbacterium esteraromaticum are not well-documented, a generalized bacterial stress response pathway provides a model for how this bacterium likely senses and responds to adverse conditions.

Caption: Generalized two-component signal transduction pathway for bacterial stress response.

Experimental Protocols

The following are detailed methodologies for key experiments to study the growth and survival of Microbacterium esteraromaticum.

4.1. Protocol for Determining Growth Kinetics

This protocol outlines the steps to measure the growth rate and generate a growth curve for M. esteraromaticum.

-

Inoculum Preparation:

-

Aseptically transfer a single colony of M. esteraromaticum from a solid agar plate to a sterile test tube containing 5 mL of a suitable liquid medium (e.g., Tryptic Soy Broth).

-

Incubate the culture at 30°C with shaking (200 rpm) for 24-48 hours to obtain a stationary phase culture.

-

-

Growth Measurement:

-

In a sterile flask, add 100 mL of fresh liquid medium.

-

Inoculate the fresh medium with the overnight culture to an initial optical density at 600 nm (OD600) of 0.05.

-

Incubate the flask at 30°C with shaking (200 rpm).

-

At regular time intervals (e.g., every 2 hours), aseptically remove a 1 mL aliquot of the culture.

-

Measure the OD600 of the aliquot using a spectrophotometer. Use sterile medium as a blank.

-

Continue measurements until the culture reaches the stationary phase (i.e., the OD600 no longer increases).

-

-

Data Analysis:

-

Plot the OD600 values against time to generate a growth curve.

-

Calculate the specific growth rate (µ) from the logarithmic phase of the curve.

-

Caption: Experimental workflow for determining bacterial growth kinetics.

4.2. Protocol for Assessing Stress Tolerance

This protocol describes a method to evaluate the survival of M. esteraromaticum under a specific stress condition (e.g., heat shock).

-

Culture Preparation:

-

Grow a mid-log phase culture of M. esteraromaticum as described in the growth kinetics protocol.

-

-

Stress Application:

-

Divide the culture into two sterile sets of tubes. One set will be the control, and the other will be subjected to stress.

-

For heat shock, place the stress tubes in a water bath at an elevated temperature (e.g., 50°C) for a defined period (e.g., 30 minutes). The control tubes remain at the optimal growth temperature (30°C).

-

-

Viability Assessment (Serial Dilution and Plating):

-

Immediately after the stress exposure, prepare a series of 10-fold serial dilutions for both control and stressed cultures in a sterile saline solution.

-

Plate 100 µL of each appropriate dilution onto solid agar plates.

-

Incubate the plates at 30°C for 48-72 hours until colonies are visible.

-

-

Data Analysis:

-

Count the number of colony-forming units (CFU) on the plates from both control and stressed samples.

-

Calculate the survival percentage as: (CFU of stressed sample / CFU of control sample) x 100.

-

Caption: Workflow for assessing bacterial stress tolerance.

References

- 1. Microbacterium esteraromaticum - Wikipedia [en.wikipedia.org]

- 2. Microbacterium esteraromaticum | Type strain | DSM 8609, ATCC 8091, CCM 4371, IFO 3751, NBRC 3751, NRRL B-24213, JCM 9172, BCRC 15447, BUCSAV 326, CIP 103916, IAM 15198, LMG 4020, NCFB 2277, NCIMB 8186, VKM Ac-1942, VTT E-991287, NCDO 2277 | BacDiveID:7399 [bacdive.dsmz.de]

- 3. Germ AI | Microbacterium esteraromaticum [germai.app]

- 4. Isolation and characterization of multi-drug-resistant Microbacterium esteraromaticum bacteriophage: assessment of antibacterial efficacy and genomic insights - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Biodegradation of polystyrene and polyethylene by Microbacterium esteraromaticum SW3 isolated from soil - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Microbial Growth under Limiting Conditions-Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Elemental Economy: microbial strategies for optimizing growth in the face of nutrient limitation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Survival dynamics of starving bacteria are determined by ion homeostasis that maintains plasmolysis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Genome-scale metabolic models of Microbacterium species isolated from a high altitude desert environment - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Metabolic Pathways for Degradation of Aromatic Hydrocarbons by Bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. repositorio.unesp.br [repositorio.unesp.br]

Genomic Profile of Microbacterium esteraromaticum: A Technical Overview

A comprehensive analysis of the genomic architecture and functional capabilities of Microbacterium esteraromaticum, with a focus on the MM1 strain, offers valuable insights for researchers, scientists, and drug development professionals. This technical guide provides a detailed examination of the bacterium's genetic makeup, experimental methodologies for its study, and key metabolic pathways.

Due to the absence of publicly available genomic data for the B261 strain, this report utilizes the draft genome of Microbacterium esteraromaticum strain MM1 as a representative model for the species. This strain, isolated from golf course soil, is noted for its ability to degrade organophosphorus pesticides and polycyclic aromatic hydrocarbons (PAHs).[1][2]

Genomic Architecture: A Quantitative Summary

The genomic landscape of M. esteraromaticum MM1 reveals a compact and efficient bacterial chromosome. The key quantitative features of its draft genome are summarized in the table below, providing a snapshot of its genetic content and organization.

| Genomic Feature | Value | Reference |

| Genome Size | 3,625,508 bp | [3] |

| GC Content | 63.6% | [3] |

| Number of Contigs | 225 | [3] |

| N50 Value | 144,893 bp | |

| Protein-Coding Genes | 3,277 | [4] |

| tRNA Genes | 75 | [4] |

| rRNA Operons | 8 (4 complete, 4 partial) | [4] |

| Pseudogenes | 229 | [4] |

Methodological Framework for Genomic Analysis

The genomic characterization of M. esteraromaticum MM1 involved a series of established molecular biology and bioinformatic techniques. The following protocols provide a detailed overview of the key experimental and computational workflows employed.

DNA Extraction and Sequencing

A pure culture of M. esteraromaticum MM1 was used for the isolation of high-quality genomic DNA. The detailed steps are outlined below:

-

Culture Preparation: The bacterium was cultured in a suitable growth medium to obtain sufficient biomass for DNA extraction.

-

Genomic DNA Isolation: A commercial DNA isolation kit was utilized to extract genomic DNA from the bacterial cells. The integrity of the extracted DNA was assessed using agarose gel electrophoresis to ensure it was of high molecular weight and free from degradation.[3]

-

Whole-Genome Sequencing: The genome was sequenced using the Illumina HiSeq 2000 platform, a widely used next-generation sequencing technology that generates short, highly accurate reads.[3]

Genome Assembly and Annotation

The raw sequencing reads were processed and assembled to reconstruct the bacterial genome. This was followed by a comprehensive annotation to identify genes and other functional elements.

-

De Novo Assembly: The SPAdes assembler was used for the de novo assembly of the genome from the short Illumina reads.[3] This process involves overlapping the reads to construct longer contiguous sequences (contigs).

-

Structural and Functional Annotation: The assembled genome was annotated to predict the locations of genes, RNA molecules, and other genomic features. This process typically involves both automated pipelines and manual curation.[5][6][7] Functional annotation assigns putative functions to the predicted genes based on sequence similarity to known proteins in public databases.[5][6][7]

Metabolic Capabilities: Degradation Pathways

A key feature of M. esteraromaticum MM1 is its ability to degrade xenobiotic compounds, particularly the organophosphorus pesticide fenamiphos and various polycyclic aromatic hydrocarbons (PAHs).[1] While the precise enzymatic steps in this strain are still under investigation, a putative degradation pathway for phenanthrene, a model PAH, can be proposed based on known bacterial metabolic routes.

Putative Phenanthrene Degradation Pathway

The degradation of phenanthrene is typically initiated by a dioxygenase enzyme that introduces hydroxyl groups into the aromatic ring structure, making it susceptible to further enzymatic cleavage. The proposed pathway involves the conversion of phenanthrene through several intermediates to central metabolic pathways.

This technical guide provides a foundational understanding of the genomic features of Microbacterium esteraromaticum, using the MM1 strain as a case study. Further research, including transcriptomic and proteomic analyses, will be crucial to fully elucidate the functional roles of its genes and the intricate details of its metabolic networks, paving the way for potential applications in bioremediation and drug discovery.

References

- 1. Draft Genome Sequence of Microbacterium esteraromaticum MM1, a Bacterium That Hydrolyzes the Organophosphorus Pesticide Fenamiphos, Isolated from Golf Course Soil - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Draft Genome Sequence of Microbacterium esteraromaticum MM1, a Bacterium That Hydrolyzes the Organophosphorus Pesticide Fenamiphos, Isolated from Golf Course Soil - PMC [pmc.ncbi.nlm.nih.gov]

- 4. journals.asm.org [journals.asm.org]

- 5. academic.oup.com [academic.oup.com]

- 6. Bacterial Genome Annotation | Springer Nature Experiments [experiments.springernature.com]

- 7. Bacterial genome annotation - PubMed [pubmed.ncbi.nlm.nih.gov]

Potential Industrial Applications of Microbacterium esteraromaticum B261: A Technical Guide

For: Researchers, Scientists, and Drug Development Professionals

This technical guide explores the significant industrial potential of Microbacterium esteraromaticum B261, a Gram-positive bacterium belonging to the Actinomycetota phylum. While research directly on the this compound strain is limited, the diverse metabolic capabilities demonstrated by other strains of Microbacterium esteraromaticum highlight compelling applications in pharmaceuticals, bioremediation, agriculture, and enzyme production. This document provides an in-depth overview of these applications, supported by quantitative data, detailed experimental protocols, and visual representations of key biological pathways and workflows. The presented data, derived from various strains, serves as a strong foundation for predicting the potential capabilities of the this compound strain, warranting further strain-specific investigation.

Pharmaceutical Biotransformation: Synthesis of High-Value Ginsenosides

Microbacterium esteraromaticum possesses potent β-glucosidase enzymes capable of transforming major protopanaxadiol (PPD) ginsenosides, such as Ginsenoside Rb1, into more pharmacologically active minor ginsenosides like 20(S)-Rg3 and Compound K. These minor ginsenosides exhibit enhanced bioavailability and are sought after for their anti-tumor, anti-inflammatory, and anti-diabetic properties.

Quantitative Data on Ginsenoside Biotransformation

The efficiency of ginsenoside conversion by β-glucosidases from M. esteraromaticum has been quantified in several studies. The tables below summarize the key performance indicators of two distinct β-glucosidase enzymes, Bgp1 and Bgp3, recombinantly expressed from this bacterium.

| Parameter | Value | Conditions | Strain Source |

| Enzyme | Bgp1 (recombinant β-glucosidase) | M. esteraromaticum | |

| Substrate | 1.0 mg/mL Ginsenoside Rb1 | 20 mM sodium phosphate buffer (pH 7.0), 37°C | |

| Product | 0.444 mg/mL 20(S)-Ginsenoside Rg3 | ||

| Reaction Time | 6 hours | ||

| Molar Conversion Yield | 71% | ||

| Enzyme Concentration | 0.1 mg/mL |

| Parameter | Value | Conditions | Strain Source |

| Enzyme | Bgp3 (recombinant β-glucosidase) | M. esteraromaticum | |

| Substrate | 1.0 mg/mL Ginsenoside Rb1 | 20 mM sodium phosphate buffer (pH 7.0), 40°C | |

| Product | 0.46 mg/mL Compound K | ||

| Reaction Time | 60 minutes | ||

| Molar Conversion Yield | 77%[1][2] | ||

| Enzyme Concentration | 0.1 mg/mL[1][2] |

Experimental Protocol: Recombinant β-glucosidase Production and Biotransformation

This protocol outlines the key steps for producing recombinant β-glucosidase from M. esteraromaticum in E. coli and its subsequent use for ginsenoside biotransformation.[1][3]

-

Gene Cloning and Expression:

-

Isolate genomic DNA from M. esteraromaticum.

-

Amplify the β-glucosidase gene (e.g., bgp1 or bgp3) using specific primers.

-

Clone the amplified gene into an expression vector (e.g., pMAL).

-

Transform the recombinant vector into an expression host, such as E. coli BL21 (DE3).

-

-

Protein Production and Purification:

-

Grow the transformed E. coli in Luria-Bertani (LB) medium with ampicillin at 37°C until an OD600 of 0.4 is reached.

-

Induce protein expression by adding 0.5 mM isopropyl-β-D-thiogalactopyranoside (IPTG).

-

Incubate for an additional 9 hours at 28°C.

-

Harvest cells by centrifugation and resuspend in a suitable buffer (e.g., 20 mM sodium phosphate buffer, pH 7.0).

-

Lyse the cells and purify the recombinant β-glucosidase using affinity chromatography.

-

-

Biotransformation Reaction:

-

Prepare a reaction mixture containing 1.0 mg/mL of Ginsenoside Rb1 in 20 mM sodium phosphate buffer (pH 7.0).

-

Add the purified recombinant β-glucosidase to a final concentration of 0.1 mg/mL.

-

Incubate the reaction at the optimal temperature (37°C for Bgp1, 40°C for Bgp3).

-

Monitor the reaction progress over time by taking samples for analysis.

-

-

Product Analysis:

-

Analyze the reaction products using Thin-Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC) to identify and quantify the converted ginsenosides.

-

Visualization: Ginsenoside Rb1 Biotransformation Pathways

The following diagrams illustrate the enzymatic conversion pathways of Ginsenoside Rb1 to 20(S)-Ginsenoside Rg3 and Compound K by the β-glucosidases from M. esteraromaticum.

Caption: Pathway of Ginsenoside Rb1 to 20(S)-Rg3 by Bgp1 enzyme.

Caption: Pathway of Ginsenoside Rb1 to Compound K by Bgp3 enzyme.

Bioremediation of Environmental Pollutants

Various strains of Microbacterium esteraromaticum have demonstrated a remarkable ability to degrade a wide range of persistent environmental pollutants, including polycyclic aromatic hydrocarbons (PAHs), volatile organic compounds (VOCs), and plastics. This makes the this compound strain a promising candidate for bioremediation applications.

Quantitative Data on Pollutant Degradation

The degradation efficiency of M. esteraromaticum for different pollutants is summarized below.

| Pollutant | Strain | Initial Concentration | Degradation (%) | Time | Conditions |

| Pyrene | MM1 | 100 mg/L | 98.7%[4] | 15 days | M9 medium with 0.1% glucose, pH 7.0[4] |

| Pyrene | MM1 | 100 mg/L | 57.81%[4] | 15 days | Sole carbon source, pH 7.0[4] |

| Pyrene | SL9 | 50 mg/L | 89.28%[5] | 21 days | Mineral salt medium[5] |

| Toluene | CS3-1 | Not specified | 2.26 (rate)1 | Not specified | Sole carbon and energy source |

| Toluene (+ Xylene) | CS3-1 | Not specified | 4.74 (rate)1 | Not specified | Co-metabolism with xylene |

| Polystyrene | SW3 | Not specified | Not specified | Not specified | Soil microcosm |

| Polyethylene | SW3 | Not specified | Not specified | Not specified | Soil microcosm |

1Rate in mmol toluene · g-DCW-1 · h-1

Experimental Protocol: Pollutant Degradation Assay

This protocol provides a general framework for assessing the degradation of a target pollutant, such as pyrene, by M. esteraromaticum.

-

Bacterial Culture Preparation:

-

Inoculate M. esteraromaticum into a suitable growth medium (e.g., Nutrient Broth) and incubate until the late exponential phase.

-

Harvest the cells by centrifugation, wash with a sterile saline solution, and resuspend in a mineral salts medium (MSM) to a specific optical density.

-

-

Degradation Experiment Setup:

-

Prepare flasks containing MSM with the target pollutant (e.g., 100 mg/L pyrene) as the sole carbon source.

-

For co-metabolism studies, supplement the medium with an additional carbon source (e.g., 0.1% glucose).

-

Inoculate the flasks with the prepared bacterial suspension.

-

Include abiotic control flasks (without bacteria) to account for non-biological degradation.

-

Incubate the flasks under controlled conditions (e.g., 30°C, 150 rpm).

-

-

Sample Analysis:

-

At regular intervals, withdraw samples from the flasks.

-

Extract the remaining pollutant from the medium using a suitable solvent (e.g., dichloromethane for pyrene).

-

Analyze the concentration of the pollutant using Gas Chromatography-Mass Spectrometry (GC-MS) or HPLC.

-

Identify degradation metabolites by comparing mass spectra with known standards and libraries.

-

Visualization: Proposed Pyrene Degradation Pathway

The degradation of pyrene by Mycobacterium species, a close relative of Microbacterium, typically proceeds through dioxygenation and subsequent ring cleavage. The following diagram illustrates a plausible degradation pathway.

Caption: Proposed pathway for pyrene degradation by Microbacterium.

Agricultural Applications: Biocontrol and Plant Growth Promotion

A specific strain of M. esteraromaticum (B24) has been identified for its potent nematicidal activity against plant-parasitic nematodes, offering a biological alternative to chemical pesticides. Furthermore, the bacterium produces compounds that promote plant growth.

Quantitative Data on Nematicidal Activity and Enzyme Production

A patent application for M. esteraromaticum strain B24 provides evidence of its nematicidal effects and production of beneficial enzymes.

| Application | Target | Effect | Strain |

| Nematicidal Activity | Meloidogyne spp. (Root-knot nematodes) | Inhibition of egg hatching, juvenile mortality | B24 |

| Globodera spp. (Cyst nematodes) | Antagonistic activity | B24 | |

| Enzyme Production | N-acetyl-β-glucosaminidase | Chitin degradation (nematode eggshells) | B24 |

| Leucine arylamidase | Organic nitrogen mobilization | B24 | |

| α-glucosidase, α-mannosidase | Carbohydrate breakdown for nutrient supply | B24 | |

| Other | Siderophores | Iron sequestration for plant uptake | B24 |

Experimental Protocol: In Vitro Nematicidal Assay

This protocol describes a method to evaluate the nematicidal activity of M. esteraromaticum culture filtrates.[6]

-

Preparation of Culture Filtrate:

-

Grow M. esteraromaticum in a suitable liquid medium (e.g., Nutrient Broth) for 3-5 days at 30°C with shaking.

-

Centrifuge the culture to pellet the bacterial cells.

-

Filter the supernatant through a 0.22 µm sterile filter to obtain a cell-free culture filtrate.

-

-

Nematode Suspension Preparation:

-

Extract second-stage juveniles (J2s) of the target nematode (e.g., Meloidogyne incognita) from infected plant roots.

-

Prepare a suspension of J2s in sterile water and adjust the concentration to approximately 100 J2s per 100 µL.

-

-

Toxicity Assay:

-

In a multi-well plate, add the bacterial culture filtrate to the wells.

-

Add the J2 suspension to each well.

-

Use the sterile growth medium as a negative control.

-

Incubate the plate at room temperature.

-

-

Mortality Assessment:

-

At various time points (e.g., 24, 48, 72 hours), observe the nematodes under a microscope.

-

Count the number of dead (immobile and straight) versus live nematodes to calculate the percentage of mortality.

-

Visualization: Workflow for Biocontrol Agent Screening

The following diagram outlines the general workflow for identifying and validating a bacterial strain as a potential biocontrol agent against nematodes.

Caption: General workflow for screening nematicidal bacteria.

Industrial Enzyme Production: Chitin Deacetylase

Microbacterium esteraromaticum is a source of valuable industrial enzymes, such as chitin deacetylase (CDA). This enzyme converts chitin, a widespread biopolymer, into chitosan, a versatile product with applications in biomedicine, agriculture, and water treatment.

Quantitative Data on Chitin Deacetylase Properties

The biochemical properties of a purified chitin deacetylase (MeCDA) from M. esteraromaticum MCDA02 are detailed below.[7]

| Parameter | Value |

| Enzyme | Chitin Deacetylase (MeCDA) |

| Molecular Weight | ~26 kDa |

| Optimal pH | 8.0 |

| Optimal Temperature | 30°C |

| Metal Ion Effectors | Enhanced by K+, Sr+; Inhibited by Co2+, Cd2+, EDTA |

| Substrate | α-chitin |

| Degree of Deacetylation | 32.75% removal of acetyl groups |

Experimental Protocol: Chitin Deacetylase Activity Assay

This protocol outlines a method for determining the activity of chitin deacetylase.[8]

-

Enzyme and Substrate Preparation:

-

Purify chitin deacetylase from the culture supernatant of M. esteraromaticum using methods like ammonium sulfate precipitation and chromatography.

-

Prepare a substrate solution, for example, 10 g/L N-acetyl-D-glucosamine (GlcNAc) or colloidal chitin.

-

-

Enzymatic Reaction:

-

In a reaction tube, combine 400 µL of the substrate solution with 400 µL of a suitable buffer (e.g., 0.01 M Tris-HCl, pH 8.0).

-

Initiate the reaction by adding 100 µL of the enzyme solution.

-

Incubate the reaction at the optimal temperature (e.g., 30°C) for a defined period (e.g., 6 hours).

-

-

Quantification of Acetic Acid:

-

Terminate the reaction (e.g., by boiling).

-

Measure the amount of acetic acid released from the deacetylation reaction. This can be done using a commercial acetic acid determination kit.

-

One unit of enzyme activity is typically defined as the amount of enzyme that releases a specific amount of acetic acid per unit of time.

-

Visualization: Chitin Deacetylation Reaction

The following diagram illustrates the basic enzymatic reaction catalyzed by chitin deacetylase.

References

- 1. uclab.khu.ac.kr [uclab.khu.ac.kr]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Enzymatic biotransformation of ginsenoside Rb1 to 20(S)-Rg3 by recombinant β-glucosidase from Microbacterium esteraromaticum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Frontiers | Nematicidal Activity of Burkholderia arboris J211 Against Meloidogyne incognita on Tobacco [frontiersin.org]

- 7. Enzymatic modification of native chitin and chitin oligosaccharides by an alkaline chitin deacetylase from Microbacterium esteraromaticum MCDA02 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Expression and Molecular Modification of Chitin Deacetylase from Streptomyces bacillaris | MDPI [mdpi.com]

A Technical Guide to the Secondary Metabolite Landscape of Microbacterium esteraromaticum B261

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the current knowledge and methodologies for investigating the production of secondary metabolites in Microbacterium esteraromaticum B261. While specific data for the this compound strain remains limited in publicly available literature, this document consolidates information from closely related Microbacterium species and established protocols for Actinobacteria to offer a foundational framework for research and development. This guide covers the known and predicted classes of secondary metabolites, detailed experimental protocols for their cultivation, extraction, and analysis, and visual representations of key workflows and regulatory pathways. The information presented herein is intended to serve as a valuable resource for initiating and advancing research into the bioactive potential of Microbacterium esteraromaticum this compound.

Introduction to Microbacterium esteraromaticum and its Secondary Metabolite Potential

Microbacterium esteraromaticum is a Gram-positive, aerobic, rod-shaped bacterium belonging to the phylum Actinobacteria, a group renowned for its prolific production of diverse and bioactive secondary metabolites. Members of the Microbacterium genus have been isolated from a wide range of environments, including soil, water, and in association with plants, suggesting a high degree of metabolic adaptability. Genomic studies of various Microbacterium species have revealed the presence of biosynthetic gene clusters (BGCs) encoding for the production of secondary metabolites, including terpenoids, polyketides, and non-ribosomal peptides. These compounds are of significant interest to the pharmaceutical and agricultural industries due to their potential as antibiotics, antitumor agents, immunosuppressants, and nematicides.

While research directly focusing on the secondary metabolite profile of Microbacterium esteraromaticum this compound is not extensively published, the available data from related species indicates a promising potential for the discovery of novel bioactive compounds. This guide aims to provide researchers with the necessary tools and knowledge to explore this potential.

Known and Potential Secondary Metabolites from Microbacterium Species

Genomic and experimental evidence from various Microbacterium species suggests the potential for a rich diversity of secondary metabolites. The following table summarizes some of the key classes of compounds that have been identified or are predicted based on genomic data.

| Secondary Metabolite Class | Known/Potential Bioactivity | Key Genes/Pathways | Representative Microbacterium Species (if known) |

| Non-Ribosomal Peptides (NRPs) | Siderophores (iron acquisition), Antibiotics | Non-Ribosomal Peptide Synthetases (NRPS) | Microbacterium spp. |

| Polyketides (PKS) | Antibiotics, Antifungals | Polyketide Synthases (PKS) | Microbacterium spp. |

| Terpenoids | Volatile signaling molecules, Antimicrobials | Terpene Synthases | Microbacterium spp. |

| Indole-3-Acetic Acid (IAA) and other Auxins | Plant growth promotion | Tryptophan-dependent pathways | Microbacterium spp. |

| Volatile Organic Compounds (VOCs) | Nematicidal, Antimicrobial | Various metabolic pathways | Microbacterium maritypicum |

| Siderophores | Iron chelation, Biocontrol | NRPS-dependent and -independent pathways | Microbacterium spp. |

Nematicidal Activity of Microbacterium Culture Filtrates

A notable example of bioactive secondary metabolite production in a closely related species is the nematicidal activity of Microbacterium maritypicum Sneb159. Studies have shown that the cell-free culture filtrate of this bacterium exhibits significant mortality against the soybean cyst nematode, Heterodera glycines. The active compounds were identified as volatile organic compounds (VOCs).

| Treatment | Mortality Rate (24h) | Mortality Rate (48h) | Mortality Rate (72h) |

| M. maritypicum Sneb159 Culture Filtrate | 88.43% | 93.70% | 95.53% |

| Control (LB Medium) | 9.57% | 12.88% | 13.45% |

Data from a study on M. maritypicum Sneb159, presented as an example of potential activity.

Experimental Protocols

The following protocols are generalized methods based on standard practices for Actinobacteria and related microorganisms. Researchers should optimize these protocols for Microbacterium esteraromaticum this compound.

General Experimental Workflow

Cultivation for Secondary Metabolite Production

Objective: To culture Microbacterium esteraromaticum this compound under conditions that promote the production of secondary metabolites.

Materials:

-

Microbacterium esteraromaticum this compound culture

-

Lysogeny Broth (LB) medium: 10 g/L tryptone, 5 g/L yeast extract, 10 g/L NaCl

-

International Streptomyces Project (ISP) media (e.g., ISP2, ISP4)

-

Shaking incubator

-

Sterile culture flasks

Procedure:

-

Prepare sterile LB or ISP medium in culture flasks.

-

Inoculate the medium with a fresh culture of M. esteraromaticum this compound.

-

Incubate the culture at 28-30°C with shaking at 150-200 rpm for 3-7 days.

-

To induce a wider range of secondary metabolites (OSMAC approach), vary cultivation parameters such as media composition, temperature, pH, and aeration.

-

For inducing potential nematicidal VOCs, cultivate in LB medium for 72 hours at 28°C with shaking at 200 rpm.

Extraction of Secondary Metabolites

Objective: To extract secondary metabolites from the culture broth.

Materials:

-

Bacterial culture

-

Ethyl acetate

-

Centrifuge and centrifuge tubes

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Centrifuge the culture broth at 8,000 x g for 15 minutes to separate the supernatant from the cell pellet.

-

Transfer the supernatant to a separatory funnel.

-

Add an equal volume of ethyl acetate to the separatory funnel.

-

Shake vigorously for 5-10 minutes and then allow the layers to separate.

-

Collect the upper ethyl acetate layer.

-

Repeat the extraction of the aqueous layer with ethyl acetate two more times.

-

Pool the ethyl acetate extracts and evaporate the solvent using a rotary evaporator to obtain the crude extract.

-

Resuspend the crude extract in a suitable solvent (e.g., methanol) for further analysis.

Quantification of Auxins (Salkowski Assay)

Objective: To quantify the production of indole-3-acetic acid (IAA) and other auxins.

Materials:

-

Bacterial culture supernatant

-

Salkowski's reagent (2% 0.5 M FeCl₃ in 35% perchloric acid)

-

IAA standard solution

-

Spectrophotometer

Procedure:

-

Grow M. esteraromaticum this compound in a medium supplemented with L-tryptophan (0.1-1 mg/mL) for 48-72 hours.

-

Centrifuge the culture to obtain the supernatant.

-

Mix 1 mL of the supernatant with 2 mL of Salkowski's reagent.

-

Incubate the mixture in the dark at room temperature for 30 minutes.

-

Measure the absorbance at 530 nm.

-

Create a standard curve using known concentrations of IAA to quantify the auxin concentration in the sample.

Detection of Siderophores (CAS Assay)

Objective: To qualitatively or semi-quantitatively detect the production of siderophores.

Materials:

-

Chrome Azurol S (CAS) agar plates

-

M. esteraromaticum this compound culture

Procedure:

-

Prepare CAS agar plates.

-

Spot-inoculate the CAS agar plates with a fresh culture of M. esteraromaticum this compound.

-

Incubate the plates at 28-30°C for 3-7 days.

-

Observe the formation of a color change (typically from blue to orange/yellow) around the colonies, which indicates siderophore production.

-

The diameter of the halo can be measured for a semi-quantitative estimation of siderophore production.

Analysis of Volatile Organic Compounds (GC-MS)

Objective: To identify and analyze volatile organic compounds produced by M. esteraromaticum this compound.

Materials:

-

Bacterial culture grown in a sealed vial

-

Solid-Phase Microextraction (SPME) fiber

-

Gas Chromatograph-Mass Spectrometer (GC-MS)

Procedure:

-

Grow M. esteraromaticum this compound in a sealed headspace vial containing a suitable medium (e.g., LB) for 48-72 hours at 28°C.

-

Expose an SPME fiber to the headspace of the culture vial for a defined period (e.g., 30 minutes) to adsorb the VOCs.

-

Inject the SPME fiber into the GC-MS inlet for thermal desorption of the analytes.

-

Separate the VOCs on a suitable GC column (e.g., DB-5ms). A typical temperature program would be: start at 40°C for 2 min, ramp to 250°C at 10°C/min, and hold for 5 min.

-

Identify the compounds based on their mass spectra by comparison with a spectral library (e.g., NIST).

Signaling Pathways and Regulation of Secondary Metabolism

The regulation of secondary metabolite production in bacteria is a complex process often controlled by intricate signaling networks. While specific pathways in Microbacterium esteraromaticum have not been elucidated, general bacterial models provide a framework for understanding potential regulatory mechanisms.

Two-component systems (TCS) are a common mechanism in bacteria for sensing and responding to environmental changes. A membrane-bound sensor kinase detects an external signal, autophosphorylates, and then transfers the phosphate group to a cytoplasmic response regulator. The phosphorylated response regulator can then bind to DNA and either activate or repress the transcription of target genes, including those in secondary metabolite biosynthetic gene clusters. Quorum sensing, where bacteria communicate via small signaling molecules, is another key regulatory mechanism that can control the expression of secondary metabolite genes in a cell-density-dependent manner.

Potential Applications of Microbacterium Secondary Metabolites

The diverse chemical structures of secondary metabolites produced by Microbacterium species suggest a wide range of potential applications in various fields.

-

Agriculture: The production of nematicidal compounds and plant growth-promoting auxins makes Microbacterium a strong candidate for the development of biopesticides and biofertilizers. Siderophores can also enhance plant growth by improving iron availability and suppressing plant pathogens.

-

Pharmaceuticals: As members of the Actinobacteria, Microbacterium species are a potential source of novel antibiotics and other clinically relevant compounds. The polyketide and non-ribosomal peptide biosynthetic pathways are particularly promising in this regard.

-

Biotechnology: The discovery of novel enzymes and enzyme inhibitors from Microbacterium could have various biotechnological applications. Siderophores also have potential uses in bioremediation for the chelation of heavy metals.

Conclusion and Future Directions

Microbacterium esteraromaticum this compound represents an untapped resource in the search for novel bioactive secondary metabolites. While direct research on this specific strain is needed, the genomic potential of the Microbacterium genus and the bioactivities observed in related species provide a strong rationale for further investigation. The experimental protocols and conceptual frameworks presented in this guide offer a solid starting point for researchers to explore the secondary metabolome of M. esteraromaticum this compound.

Future research should focus on:

-

Genome sequencing and bioinformatic analysis of M. esteraromaticum this compound to identify its specific biosynthetic gene clusters.

-

Systematic application of the OSMAC approach and other induction strategies to unlock the full chemical diversity of this strain.

-

Bioactivity-guided fractionation of crude extracts to isolate and identify novel bioactive compounds.

-

Elucidation of the specific signaling pathways that regulate secondary metabolite production in M. esteraromaticum this compound to enable targeted strain engineering for improved yields.

By pursuing these avenues of research, the scientific community can unlock the potential of Microbacterium esteraromaticum this compound as a source of valuable secondary metabolites for a range of applications.

Methodological & Application

Application Notes and Protocols for the Laboratory Cultivation of Microbacterium esteraromaticum B261

Audience: Researchers, scientists, and drug development professionals.

Introduction

Microbacterium esteraromaticum is a genus of Gram-positive bacteria characterized by its aerobic and mesophilic nature.[1] This document provides detailed protocols for the laboratory cultivation of Microbacterium esteraromaticum B261, a strain originally isolated from soil in Tajikistan.[2] The following sections outline the necessary media, environmental conditions, and procedures for successful culture, as well as a summary of available growth kinetics based on a closely related strain.

I. Optimal Growth Conditions

Successful cultivation of Microbacterium esteraromaticum this compound relies on maintaining specific environmental parameters. The optimal conditions derived from various sources are summarized below.

Table 1: Optimal Growth Parameters for Microbacterium esteraromaticum

| Parameter | Optimal Range | Notes |

| Temperature | 28-30°C | Can grow in a broader range of 6-42°C. |

| pH | 7.0-8.0 | Can tolerate a wider pH range of 4.0-10.0. |

| Aeration | Obligate aerobe | Requires sufficient oxygen supply. Shaking or sparging is recommended for liquid cultures. |

| Inoculum Size | 3-7% (v/v) | For liquid cultures, inoculation from a fresh, exponentially growing starter culture is recommended. |

II. Recommended Culture Media

Microbacterium esteraromaticum this compound can be cultivated on several standard laboratory media. The compositions and preparation methods for three commonly used media are detailed below.

Table 2: Composition of Recommended Culture Media

| Ingredient | Trypticase Soy Yeast Extract Medium (DSMZ Medium 92) (g/L) | Nutrient Agar/Broth (ATCC Medium 3) (g/L) | Meat Peptone Agar (g/L) |

| Trypticase Soy Broth | 30.0 | - | - |

| Yeast Extract | 3.0 | - | - |

| Beef Extract | - | 3.0 | 3.0 |

| Peptone | - | 5.0 | 10.0 |

| Sodium Chloride | - | - | 5.0 |

| Agar | 15.0 (for solid medium) | 15.0 (for solid medium) | 15.0 |

| Distilled Water | 1000 mL | 1000 mL | 1000 mL |

| Final pH | 7.0-7.2 | 6.8 ± 0.2 | 7.4 ± 0.2 |

III. Experimental Protocols

This section provides step-by-step protocols for the preparation of culture media and the cultivation of Microbacterium esteraromaticum this compound in both liquid and solid formats.

Protocol 1: Media Preparation

1. Trypticase Soy Yeast Extract Medium (DSMZ Medium 92) a. Dissolve 30.0 g of Trypticase soy broth and 3.0 g of yeast extract in 1000 mL of distilled water. b. If preparing solid medium, add 15.0 g of agar. c. Adjust the pH to 7.0-7.2 using 1M NaOH or 1M HCl. d. Sterilize by autoclaving at 121°C for 15 minutes.

2. Nutrient Agar/Broth (ATCC Medium 3) a. Dissolve 3.0 g of beef extract and 5.0 g of peptone in 1000 mL of distilled water. b. For Nutrient Agar, add 15.0 g of agar. For Nutrient Broth, omit the agar. c. Adjust the final pH to 6.8 ± 0.2. d. Sterilize by autoclaving at 121°C for 15 minutes.

3. Meat Peptone Agar a. Dissolve 10.0 g of peptone, 3.0 g of beef extract, and 5.0 g of sodium chloride in 1000 mL of distilled water. b. Add 15.0 g of agar. c. Heat to boiling to dissolve the medium completely. d. Sterilize by autoclaving at 121°C for 15 minutes. e. Cool to 45-50°C before pouring into sterile Petri plates.

Protocol 2: Cultivation from a Lyophilized Culture

-

Aseptically open the lyophilized culture vial.

-

Add a small amount (0.5-1.0 mL) of sterile Trypticase Soy Broth or Nutrient Broth to the vial to rehydrate the culture.

-

Aseptically transfer the entire contents to a larger volume of sterile broth (5-10 mL).

-

Incubate at 28-30°C for 24-48 hours, or until growth is observed (indicated by turbidity).

-

For solid culture, streak a loopful of the revived culture onto a Trypticase Soy Agar or Nutrient Agar plate and incubate under the same conditions.

Protocol 3: Subculturing in Liquid Medium

-

Aseptically transfer a 3-7% (v/v) inoculum from a fresh, actively growing culture to a flask containing the desired volume of sterile broth.

-

Incubate the flask at 28-30°C with agitation (e.g., 150-200 rpm on an orbital shaker) to ensure adequate aeration.

-

Monitor growth by measuring the optical density at 600 nm (OD600) at regular intervals.

Protocol 4: Maintaining Cultures on Solid Medium

-

Using a sterile inoculating loop, streak a fresh agar plate from a single colony of a previous culture.

-

Incubate the plate in an inverted position at 28-30°C for 24-48 hours, or until colonies are well-formed.

-

For short-term storage, seal the plates with paraffin film and store at 4°C for up to 4 weeks. For long-term storage, prepare glycerol stocks (see Protocol 5).

Protocol 5: Preparation of Glycerol Stocks for Long-Term Storage

-

Grow a culture of Microbacterium esteraromaticum this compound in a suitable liquid medium to the late exponential or early stationary phase.

-

In a sterile cryovial, mix 0.5 mL of the culture with 0.5 mL of sterile 50% glycerol solution to achieve a final glycerol concentration of 25%.

-

Gently vortex the mixture to ensure homogeneity.

-

Store the cryovial at -80°C for long-term preservation.

IV. Growth Kinetics

Table 3: Growth Kinetics of Microbacterium esteraromaticum strain SL9 on Pyrene [3]

| Parameter | Value |

| Specific Growth Rate (µ) | 0.023 h⁻¹ |

| Doubling Time (t_d) | 1.25 h |

| Note: This data is for the SL9 strain and may not be representative of the this compound strain. |

V. Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the laboratory cultivation of Microbacterium esteraromaticum this compound.

References

Optimal Growth Media for Microbacterium esteraromaticum B261: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the cultivation of Microbacterium esteraromaticum B261, a bacterium with various biotechnological applications. The following sections outline optimal growth media, experimental protocols for cultivation and biomass measurement, and a generalized metabolic pathway relevant to its growth.

Introduction

Microbacterium esteraromaticum is a Gram-positive, rod-shaped bacterium known for its diverse metabolic capabilities, including the degradation of environmental pollutants and the production of enzymes with pharmaceutical relevance.[1] Strain this compound, in particular, is of interest for its potential in various industrial and drug development applications. Optimal growth is crucial for maximizing biomass and product yields. This document details suitable complex and defined media for the cultivation of M. esteraromaticum this compound and provides protocols for accurate growth monitoring.

Recommended Complex Growth Media

Table 1: Composition of Recommended Complex Media

| Component | Trypticase Soy Broth (TSB) (g/L)[2][3][4] | Nutrient Broth (g/L)[5] | Meat Peptone Agar (MPA) (g/L) |

| Pancreatic Digest of Casein | 17.0 | 5.0 (Peptone) | 5.0 (Peptone) |

| Papaic Digest of Soybean Meal | 3.0 | - | - |

| Beef Extract | - | 3.0 | 3.0 |

| Dextrose | 2.5 | - | - |

| Sodium Chloride | 5.0 | 5.0 | 5.0 |

| Dipotassium Phosphate | 2.5 | - | - |

| Agar | - | - | 15.0 |

| pH | 7.3 ± 0.2 | 7.0 ± 0.2 | 7.0 ± 0.2 |

Table 2: Illustrative Growth Characteristics of Microbacterium species in Complex Media at 30°C

| Medium | Maximum Specific Growth Rate (µ_max) (h⁻¹) | Doubling Time (h) | Final Biomass (OD₆₀₀) | Final Biomass (g/L dry weight) |

| Trypticase Soy Broth | 0.25 | 2.77 | 3.5 | 1.4 |

| Nutrient Broth | 0.20 | 3.47 | 2.8 | 1.1 |

Note: The data in this table is representative of typical growth for Microbacterium species and should be used as a guideline. Actual values for strain this compound may vary.

Proposed Defined Growth Medium

For studies requiring precise control over nutrient composition, a defined minimal medium is essential. While a specific defined medium for M. esteraromaticum this compound has not been published, the following formulation is proposed based on the known nutritional requirements of Microbacterium and related actinobacteria.[1][6][7][8]

Table 3: Composition of Proposed Defined Minimal Medium (MMin-1)

| Component | Concentration (g/L) | Role |

| Carbon Source | ||

| Glucose | 10.0 | Primary carbon and energy source |

| Nitrogen Source | ||

| (NH₄)₂SO₄ | 2.0 | Inorganic nitrogen source |

| Salts | ||

| K₂HPO₄ | 1.0 | Buffering agent, source of K⁺ and PO₄³⁻ |

| KH₂PO₄ | 1.0 | Buffering agent, source of K⁺ and PO₄³⁻ |

| MgSO₄·7H₂O | 0.2 | Source of Mg²⁺ and SO₄²⁻ |

| NaCl | 0.1 | Osmotic balance |

| CaCl₂·2H₂O | 0.02 | Source of Ca²⁺ |

| Trace Elements | ||

| FeSO₄·7H₂O | 0.001 | |

| MnSO₄·H₂O | 0.001 | |

| ZnSO₄·7H₂O | 0.001 | |

| pH | 7.0 ± 0.2 |

Experimental Protocols

Protocol for Cultivation in Liquid Medium

This protocol describes the steps for growing Microbacterium esteraromaticum this compound in a liquid medium to generate a growth curve.

Materials:

-

Selected growth medium (e.g., Tryptic Soy Broth)

-

Cryovial of M. esteraromaticum this compound

-

Sterile inoculation loop or pipette tips

-

Sterile culture flasks

-

Shaking incubator

-

Spectrophotometer

Procedure:

-

Prepare Media: Prepare the desired liquid growth medium according to the formulations in Table 1 or 3 and sterilize by autoclaving.

-

Inoculation: Aseptically inoculate 50 mL of the sterile medium in a 250 mL flask with a single colony of M. esteraromaticum this compound from a fresh agar plate or with 100 µL of a thawed cryostock.

-

Incubation: Incubate the flask at 30°C with agitation (200 rpm) to ensure adequate aeration.

-

Growth Monitoring: At regular intervals (e.g., every 2 hours), aseptically remove a small aliquot (1 mL) of the culture.

-

Optical Density Measurement: Measure the optical density (OD) of the aliquot at 600 nm using a spectrophotometer. Use sterile medium as a blank.[9][10][11]

-

Plot Growth Curve: Plot the OD₆₀₀ values against time to generate a growth curve.

Protocol for Biomass Measurement by Dry Weight

This protocol details the procedure for determining the dry weight of the bacterial biomass, which can be correlated with OD measurements.[12][13][14][15][16]

Materials:

-

Bacterial culture

-

Centrifuge and sterile centrifuge tubes

-

Drying oven

-

Analytical balance

-

Pre-weighed, dry weighing dishes or aluminum foil

Procedure:

-

Harvest Cells: Transfer a known volume (e.g., 10 mL) of the bacterial culture at a specific growth phase into a pre-weighed centrifuge tube.

-

Centrifugation: Centrifuge the culture at 8,000 x g for 10 minutes to pellet the cells.

-

Washing: Carefully decant the supernatant. Resuspend the cell pellet in an equal volume of sterile distilled water or saline solution to wash away residual media components.

-

Repeat Centrifugation: Repeat the centrifugation step.

-

Drying: Decant the supernatant and transfer the cell pellet to a pre-weighed, dry weighing dish.

-

Incubation: Place the weighing dish in a drying oven at 80-100°C until a constant weight is achieved (typically 24 hours).

-

Weighing: Cool the dish in a desiccator to room temperature and weigh it on an analytical balance.

-

Calculation: The dry weight of the biomass is the final weight minus the initial weight of the empty dish. Express the biomass concentration in g/L.

Visualization of Experimental Workflow and a Representative Metabolic Pathway

Experimental Workflow for Determining Optimal Growth Medium

The following diagram illustrates the workflow for comparing different growth media.

Caption: Workflow for identifying the optimal growth medium.

Generalized Glycolysis Pathway

The following diagram illustrates a generalized glycolysis pathway, a central metabolic route for glucose utilization, which is a common carbon source in the recommended growth media. This is a representative pathway and may have variations in M. esteraromaticum this compound.[17][18][19]

Caption: Generalized glycolysis pathway for glucose metabolism.

References

- 1. Genome-scale metabolic models of Microbacterium species isolated from a high altitude desert environment - PMC [pmc.ncbi.nlm.nih.gov]

- 2. dalynn.com [dalynn.com]

- 3. cherwell-labs.co.uk [cherwell-labs.co.uk]

- 4. liofilchem.net [liofilchem.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Growth of Mycobacterium tuberculosis in a Defined Medium Is Very Restricted by Acid pH and Mg2+ Levels - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Measurement of optical density of microbes by multi‐light path transmission method - PMC [pmc.ncbi.nlm.nih.gov]

- 10. bitesizebio.com [bitesizebio.com]

- 11. How to quantify bacterial cultures - From CFU and OD to counting chamber - Eppendorf Singapore [eppendorf.com]

- 12. acpnonfood.com [acpnonfood.com]

- 13. Measurement of bacterial dry weight [protocols.io]

- 14. iitg.ac.in [iitg.ac.in]

- 15. Measurements of Cell Biomass Concentration [user.eng.umd.edu]

- 16. academic.oup.com [academic.oup.com]

- 17. Metabolic Pathways for Degradation of Aromatic Hydrocarbons by Bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. Into the metabolic wild: Unveiling hidden pathways of microbial metabolism - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Cultivation of Microbacterium esteraromaticum B261

For Researchers, Scientists, and Drug Development Professionals

Introduction

Microbacterium esteraromaticum, a Gram-positive, rod-shaped bacterium, is noted for its role in various biotechnological applications.[1][2] This document provides a detailed protocol for the cultivation of Microbacterium esteraromaticum strain B261, outlining the necessary media preparation, culture conditions, and methods for monitoring growth. The provided protocols are intended to serve as a guide for researchers in microbiology, biotechnology, and drug development to ensure reproducible and optimal growth of this bacterium for experimental purposes.

Data Presentation: Representative Growth Kinetics

| Time (Hours) | Optical Density (OD₆₀₀) | Growth Phase |

| 0 | 0.05 | Lag |

| 2 | 0.06 | Lag |

| 4 | 0.12 | Exponential |

| 6 | 0.25 | Exponential |

| 8 | 0.50 | Exponential |

| 10 | 0.95 | Exponential |

| 12 | 1.50 | Stationary |

| 14 | 1.52 | Stationary |

| 16 | 1.51 | Stationary |

| 18 | 1.45 | Decline |

| 20 | 1.38 | Decline |

| 22 | 1.30 | Decline |

| 24 | 1.22 | Decline |

Experimental Protocols

Media Preparation

Two primary media are recommended for the cultivation of Microbacterium esteraromaticum.

a) Trypticase Soy Yeast Extract Medium (DSMZ Medium 92)

| Component | Amount per 1 Liter |

| Trypticase Soy Broth | 30.0 g |

| Yeast Extract | 3.0 g |

| Agar (for solid medium) | 15.0 g |

| Distilled Water | 1000 mL |

Protocol:

-

Weigh out the Trypticase Soy Broth and Yeast Extract and dissolve in 1 liter of distilled water.

-

For solid medium, add the agar.

-

Heat the mixture while stirring to ensure all components are fully dissolved.

-

Adjust the pH to 7.0-7.2.

-

Sterilize by autoclaving at 121°C for 15 minutes.

-

Allow the medium to cool to approximately 45-50°C before pouring into sterile petri dishes (for solid medium) or using for broth cultures.

b) Nutrient Agar/Broth (ATCC Medium 3)

| Component | Amount per 1 Liter |

| Beef Extract | 3.0 g |

| Peptone | 5.0 g |

| Agar (for solid medium) | 15.0 g |

| Distilled Water | 1000 mL |

Protocol:

-

Weigh out the beef extract and peptone and dissolve in 1 liter of distilled water.

-

For solid medium, add the agar.

-

Heat the mixture while stirring to ensure all components are fully dissolved.

-

Adjust the final pH to 6.8 ± 0.2.

-

Sterilize by autoclaving at 121°C for 15 minutes.

-

Allow the medium to cool to approximately 45-50°C before pouring into sterile petri dishes (for solid medium) or using for broth cultures.

Inoculum Preparation

Protocol:

-

From a cryopreserved stock of Microbacterium esteraromaticum this compound, streak a loopful of the culture onto a Nutrient Agar or Trypticase Soy Yeast Extract Agar plate.

-

Incubate the plate at 30°C for 24-48 hours, or until visible colonies appear.

-

Select a single, well-isolated colony and inoculate it into a 10 mL tube of Trypticase Soy Broth or Nutrient Broth.

-

Incubate the broth culture at 30°C with shaking at 150-200 rpm for 18-24 hours. This will serve as the seed culture.

Cultivation Protocol

Protocol:

-

Inoculate a larger volume of sterile Trypticase Soy Broth or Nutrient Broth with the seed culture. A typical inoculation volume is 1-2% (v/v) of the final culture volume.

-

Incubate the culture at 30°C with shaking at 150-200 rpm.[3][4] Microbacterium esteraromaticum is an obligate aerobe, so adequate aeration is crucial for optimal growth.

-

Monitor the growth of the culture by measuring the optical density at 600 nm (OD₆₀₀) at regular intervals (e.g., every 2 hours). Use sterile medium as a blank for the spectrophotometer.

-

For a typical growth curve, continue monitoring until the culture reaches the stationary phase and begins to decline.

-

Harvest the cells during the late exponential or early stationary phase for downstream applications by centrifugation at approximately 5000 x g for 10-15 minutes at 4°C.

-

Resuspend the cell pellet in a suitable buffer for your experimental needs.

Mandatory Visualizations

Experimental Workflow for Cultivation

Caption: A flowchart illustrating the key steps for the successful cultivation of Microbacterium esteraromaticum this compound.

Generalized Quorum Sensing Pathway in Gram-Positive Bacteria

While a specific signaling pathway for the cultivation of Microbacterium esteraromaticum has not been detailed in the literature, quorum sensing is a known mechanism in the Microbacterium genus. The following diagram illustrates a generalized quorum sensing pathway typical for Gram-positive bacteria, which involves the production, secretion, and detection of autoinducing peptides (AIPs) to regulate gene expression in response to cell population density.

Caption: A diagram of a typical quorum sensing circuit in Gram-positive bacteria.

References

- 1. Microbacterium esteraromaticum | CCUG 70367 | BacDiveID:157193 [bacdive.dsmz.de]

- 2. germai.app [germai.app]

- 3. Microbacterium esteraromaticum - Wikipedia [en.wikipedia.org]

- 4. German Collection of Microorganisms and Cell Cultures GmbH: Welcome to the Leibniz Institute DSMZ | Microbacterium esteraromaticum [webshop.dsmz.de]

Application Notes & Protocols: Polyethylene Biodegradation Assays Using Microbacterium esteraromaticum

Disclaimer: Scientific literature extensively documents the polyethylene biodegradation capabilities of various microorganisms. While specific data for a strain designated "B261" of Microbacterium esteraromaticum was not found in the available search results, this document provides comprehensive protocols based on the published activities of the closely related strain, Microbacterium esteraromaticum SW3 , and established methodologies for assessing polymer biodegradation. These protocols are intended for researchers, scientists, and drug development professionals.

Introduction

Polyethylene (PE) is one of the most abundant synthetic polymers, contributing significantly to global plastic pollution due to its high resistance to degradation.[1][2] Bioremediation using microorganisms presents an eco-friendly and promising solution for managing plastic waste.[1][3] The bacterial genus Microbacterium includes species capable of degrading various pollutants. Notably, Microbacterium esteraromaticum SW3 has been identified as a candidate for the biodegradation of PE, utilizing it as a sole carbon source.[4][5]

This document provides detailed protocols for preparing and conducting polyethylene biodegradation assays using Microbacterium esteraromaticum. It covers the cultivation of the microorganism, preparation of polyethylene samples, and analytical methods to quantify and characterize the degradation process. The primary mechanism involves microbial colonization on the polymer surface, followed by enzymatic action that breaks down the long polymer chains into smaller, assimilable molecules.[1][6][7]

Strain Characteristics & Optimal Conditions

Microbacterium esteraromaticum is an aerobic, mesophilic, Gram-positive bacterium.[8][9] For effective polyethylene degradation, specific environmental conditions are crucial. Studies on strain SW3 have identified the optimal parameters for growth and degradation activity.[4]

Table 1: Optimal Growth and Degradation Conditions for M. esteraromaticum SW3

| Parameter | Optimal Value | Source |

| Temperature | 35°C | [4] |

| pH | 6.3 | [4] |

| PE Concentration | 2% (w/v) | [4] |

| Incubation Period | 21 days | [4] |

Quantitative Biodegradation Data

The efficacy of Microbacterium esteraromaticum SW3 in degrading polyethylene has been quantified through weight loss analysis and characterization of the degradation byproducts.

Table 2: Summary of Polyethylene Degradation by M. esteraromaticum SW3 after 21 Days

| Metric | Result | Analytical Method | Source |

| Degradation Rate (Weight Loss) | 5.39% | Gravimetric Analysis | [4] |

| Key Enzymes Involved | Manganese peroxidase, Lipase | Enzymatic Assays | [4] |

| Chemical Changes Detected | Formation of carbonyl, hydroxyl, and amidogen groups | FTIR Spectroscopy | [4] |

| Identified Degradation Products | Alkanes, ketones, carboxylic acids, esters | GC-MS | [4] |

Experimental Workflow and Protocols